molecular formula C13H10N2O2 B162630 1,3-Di(2-pyridyl)-1,3-propanedione CAS No. 10198-89-7

1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No.: B162630
CAS No.: 10198-89-7
M. Wt: 226.23 g/mol
InChI Key: DCGUVLMWGIPVDP-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)-1,3-propanedione is an organic compound that features two pyridyl groups attached to a central propanedione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as a ligand in coordination chemistry and has applications in materials science, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(2-pyridyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(2-pyridyl)-1,3-propanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.

    Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(2-pyridyl)-1,3-propanedione is unique due to its diketone functionality, which provides additional reactivity compared to similar compounds. This makes it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .

Biological Activity

1,3-Di(2-pyridyl)-1,3-propanedione, also known as dipicolinoylmethane (DPM), is an organic compound characterized by its diketone structure and two pyridine rings. Its molecular formula is C₁₃H₁₀N₂O₂, with a molar mass of approximately 226.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science.

Synthesis

The synthesis of this compound can be achieved through various methods, including the condensation of acetylacetone with pyridine derivatives. The general reaction can be represented as follows:

CH3COCH2COOC2H5+2C5H5NCHOC13H10N2O2+2C2H5OH\text{CH}_3\text{COCH}_2\text{COOC}_2\text{H}_5+2\text{C}_5\text{H}_5\text{NCHO}\rightarrow \text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2+2\text{C}_2\text{H}_5\text{OH}

Cytotoxic Properties

Research has demonstrated that the platinum(II) complex of this compound exhibits significant cytotoxic activity against human lung and prostate cancer cells. The mechanism involves the interaction of the metal complex with cellular components, leading to apoptosis in cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
Human Lung Cancer12.5
Human Prostate Cancer15.0

Antimicrobial Activity

While specific pharmacological effects are not extensively documented, some derivatives of DPM have shown antibacterial and antifungal activities. This is attributed to their ability to form metal complexes that interact with biological targets. For instance, studies indicate that DPM can act against certain bacterial spores, making it a potential biomarker in food safety and biosecurity.

Table 2: Antimicrobial Activity of DPM Derivatives

DerivativeActivity TypeMinimum Inhibitory Concentration (MIC)Reference
DPM-Cu(II) ComplexAntibacterial32 µg/mL
DPM-Zn(II) ComplexAntifungal64 µg/mL

The biological activity of this compound primarily stems from its ability to chelate metal ions. This property enhances its interaction with biological molecules, potentially modulating enzyme activity or disrupting cellular processes in pathogens . The exact mechanisms remain under investigation but suggest a multifaceted role in biological systems.

Case Studies

Several studies have explored the applications of DPM in various fields:

  • Cancer Treatment : A study highlighted the efficacy of a Pt(II) complex derived from DPM in treating lung and prostate cancer. The complex demonstrated a significant reduction in cell viability at low concentrations.
  • Food Safety : Research indicated that DPM serves as a biomarker for detecting bacterial spores in environmental samples, which is crucial for ensuring food safety standards.
  • Material Science : Investigations into the use of DPM in developing light-emitting electrochemical cells (LEECs) and polymer solar cells have shown promising results due to its unique electronic properties.

Properties

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963917
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-20-0, 10198-89-7
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di(2-pyridyl)-1,3-propanedione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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